N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted acetamide moiety. Its structure includes:
- Pyrimidoindole core: A tricyclic system with a pyrimidine ring fused to an indole scaffold.
- Substituents:
- 3-position: Ethyl group.
- 4-position: Oxo group.
- 5-position: Methyl group.
- 8-position: Methoxy group.
- Acetamide side chain: A sulfanyl-linked acetamide with a 2-chlorophenyl substitution.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-4-27-21(29)20-19(14-11-13(30-3)9-10-17(14)26(20)2)25-22(27)31-12-18(28)24-16-8-6-5-7-15(16)23/h5-11H,4,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNZKNIINSXEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure features a pyrimido[5,4-b]indole core, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide. The presence of a sulfanyl group and a chlorophenyl moiety contributes to its biological activity. The chemical structure can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains, suggesting that this compound may exhibit similar effects.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features possess considerable antimicrobial activity. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 32 µg/mL |
| 4e | S. aureus | 16 µg/mL |
| 5g | M. tuberculosis | 8 µg/mL |
These findings suggest that this compound may also exhibit similar antimicrobial efficacy.
Cytotoxicity Studies
In vitro studies on related compounds reveal promising cytotoxic effects against various cancer cell lines:
These results highlight the potential of the compound in cancer therapy.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of thienopyrimidinone derivatives against Gram-positive and Gram-negative bacteria. The derivatives exhibited significant activity with MIC values ranging from 8 to 32 µg/mL against various strains .
- Cytotoxicity Assessment : Research focused on the cytotoxic effects of pyrimidine derivatives against several cancer cell lines showed that certain compounds led to apoptosis at concentrations as low as 10 µM . This suggests that N-(2-chlorophenyl)-2-sulfanyl acetamide could similarly induce apoptosis in cancer cells.
Comparison with Similar Compounds
Core Modifications
Key Reaction Steps
- Diazotization and coupling (for aryl substitutions) .
- Use of HATU or DMF/NaH for amide bond formation .
Physicochemical Properties
*Calculated based on structural analogs.
Q & A
Q. What crystallographic challenges arise from polymorphism, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
